molecular formula C14H11FN4O B10976763 N-(4-fluorobenzyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(4-fluorobenzyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10976763
M. Wt: 270.26 g/mol
InChI Key: JMJJIONRSILDLN-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a 4-fluorobenzyl group and a carboxamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 5-aminopyrazole and 2-chloropyrimidine under basic conditions.

    Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl chloride and a suitable base.

    Formation of the Carboxamide Moiety: The carboxamide group can be introduced through the reaction of the intermediate compound with an appropriate amine or amide reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green solvents, and catalytic processes to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the 4-fluorobenzyl group or the pyrazolo[1,5-a]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(4-fluorobenzyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It serves as a probe for studying biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.

    Medicine: The compound has potential therapeutic applications, including as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.

    Industry: It is used in the development of new materials, such as fluorescent dyes and sensors, due to its unique photophysical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate access. This inhibition can lead to alterations in cell cycle progression, apoptosis induction, and other cellular processes.

Comparison with Similar Compounds

N-(4-fluorobenzyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine: This compound shares a similar core structure but differs in the substitution pattern and functional groups.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound has an additional triazole ring, which imparts different chemical and biological properties.

    Benzofuro[3,2-d]pyrimidine: This compound features a fused benzofuran ring, leading to distinct photophysical and electronic properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the 4-fluorobenzyl group, which enhances its biological activity and selectivity.

Properties

Molecular Formula

C14H11FN4O

Molecular Weight

270.26 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C14H11FN4O/c15-11-4-2-10(3-5-11)9-17-14(20)12-8-13-16-6-1-7-19(13)18-12/h1-8H,9H2,(H,17,20)

InChI Key

JMJJIONRSILDLN-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC(=N2)C(=O)NCC3=CC=C(C=C3)F)N=C1

Origin of Product

United States

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